molecular formula C8H9F3N2O2 B13130603 Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate

Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate

Cat. No.: B13130603
M. Wt: 222.16 g/mol
InChI Key: NJCMBQVJWQWYTB-UHFFFAOYSA-N
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Description

Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate is a chemical compound that features a pyrazole ring substituted with a trifluoroethyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include temperatures ranging from 70°C to 150°C and reaction times of 15 to 30 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence enzyme activity and receptor binding, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,2,2-trifluoroethyl)acetate
  • Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate
  • 2,2,2-Trifluoroethyl pyrazole derivatives

Uniqueness

Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate is unique due to its specific combination of a trifluoroethyl group and a pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

methyl 2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate

InChI

InChI=1S/C8H9F3N2O2/c1-15-7(14)4-6-2-3-12-13(6)5-8(9,10)11/h2-3H,4-5H2,1H3

InChI Key

NJCMBQVJWQWYTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=NN1CC(F)(F)F

Origin of Product

United States

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